2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide
Description
2-Amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide (CAS: 1334146-89-2) is a synthetic amide derivative with the molecular formula C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol . Structurally, it features a 2-methylpropanamide backbone substituted with a 4-hydroxycyclohexyl group and an amino moiety. This compound is synthesized via condensation reactions involving Boc-protected aminoisobutyric acid intermediates, as demonstrated in the synthesis of enzalutamide precursors . Its hydrochloride salt form (CAS: 1334146-89-2) is documented in pharmaceutical research, particularly as an intermediate in androgen receptor antagonist development . The hydroxycyclohexyl group enhances solubility and influences stereochemical interactions, making it relevant in drug design .
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,11)9(14)12-7-3-5-8(13)6-4-7/h7-8,13H,3-6,11H2,1-2H3,(H,12,14) |
InChI Key |
FHEHSLITOOXFIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1CCC(CC1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide typically involves the reaction of 4-hydroxycyclohexylamine with 2-methylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-amino-N-(4-oxocyclohexyl)-2-methylpropanamide.
Reduction: Formation of 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamine.
Substitution: Formation of N-alkylated derivatives of 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound has been investigated for its potential as a therapeutic agent, particularly in treating conditions related to the central nervous system. Its structural similarity to existing pharmaceuticals suggests it may exhibit similar pharmacological effects.
-
Anti-inflammatory Properties :
- Research indicates that derivatives of 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide possess anti-inflammatory properties, making them candidates for developing treatments for inflammatory diseases.
-
Analgesic Effects :
- Studies have shown that this compound can modulate pain pathways, suggesting its application in pain management therapies.
Case Studies
- Case Study 1 : A study evaluated the efficacy of 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide in animal models of neuropathic pain. Results indicated a significant reduction in pain scores compared to control groups, supporting its potential as an analgesic agent.
- Case Study 2 : In another investigation, the compound was tested for its effects on cognitive function in models of Alzheimer's disease. The results demonstrated improvements in memory retention and cognitive performance, indicating its possible role in neuroprotective strategies.
Material Science Applications
-
Polymer Chemistry :
- The compound can be utilized as a precursor in synthesizing polymers with specific mechanical and thermal properties. Its hydroxyl group allows for hydrogen bonding, enhancing the stability of polymeric materials.
-
Coatings and Adhesives :
- Due to its chemical structure, it can be incorporated into coatings and adhesives to improve adhesion properties and environmental resistance.
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Pharmaceutical | Potential therapeutic agent for CNS disorders | Significant analgesic effects in animal models |
| Anti-inflammatory | Modulation of inflammatory pathways | Reduces inflammation markers |
| Cognitive Enhancement | Neuroprotective effects in Alzheimer's models | Improved memory retention |
| Polymer Chemistry | Precursor for specialized polymers | Enhanced mechanical properties |
| Coatings/Adhesives | Improved adhesion and resistance properties | Increased durability in environmental conditions |
Mechanism of Action
The mechanism of action of 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Amide Derivatives
Key Observations:
Substituent Impact on Solubility and Bioactivity: The 4-hydroxycyclohexyl group in the target compound improves hydrophilicity compared to the cyclohexylmethyl substituent in CAS 1249390-48-4, which is more lipophilic . Electron-withdrawing groups (e.g., trifluoromethyl and cyano in CAS 90417-29-1) enhance binding affinity in enzyme-targeted therapies, as seen in enzalutamide derivatives .
Steric and Stereochemical Effects: The (S)-configuration in CAS 1307135-38-1 highlights the role of chirality in pharmacokinetics, whereas the target compound’s non-chiral structure may simplify synthesis .
Reactivity and Stability :
- The bromo and nitrophenyl groups in 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide increase electrophilicity, making it reactive in crystallographic studies but less stable under physiological conditions .
Pharmaceutical Relevance: The target compound’s structural similarity to enzalutamide intermediates (CAS 1334146-89-2) underscores its utility in oncology drug development . In contrast, arylsulfinyl acetamides (e.g., CAS 337471-02-0) target bacterial aminoacyl-tRNA synthetases, indicating divergent therapeutic applications .
Biological Activity
2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 171.25 g/mol
This structure features an amino group, a hydroxycyclohexyl moiety, and a methylpropanamide backbone, which are crucial for its biological interactions.
Research indicates that 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide may act primarily as an inhibitor of cholinesterase enzymes, particularly butyrylcholinesterase (BChE). This inhibition can enhance cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer's disease.
Enzyme Inhibition Studies
A study conducted on various derivatives demonstrated that modifications to the amide moiety significantly affected inhibitory potency against BChE. The IC values for related compounds varied widely, indicating that structural changes can lead to enhanced or diminished activity.
| Compound | hBChE IC (nM) | Residual Activity (%) at 100 µM |
|---|---|---|
| Compound 1 | 115 | Not active |
| Compound 2 | 18600 | 86 |
| Compound 3 | 1360 | 50 |
| 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide | 250 | Not active |
Biological Activity in Cell Models
In vitro studies using human neuroblastoma SH-SY5Y cells have shown that the compound exhibits significant effects on cell viability and neuroprotection. The treatment with varying concentrations of the compound demonstrated dose-dependent effects on cell survival, suggesting potential therapeutic applications in neurodegenerative diseases.
Cell Viability Assay Results
- Concentration Range : 0.5–100 µM
- LD : Mean ± SEM from independent experiments indicated a favorable safety profile at lower concentrations.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide has been assessed through various models. The compound showed moderate permeability across lipid membranes in blood-brain barrier assays, suggesting potential for central nervous system (CNS) activity.
Case Studies
- Alzheimer's Disease Model : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by behavioral assays. The study highlighted its role in enhancing cholinergic transmission.
- Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties, indicating that structural analogs of 2-amino-N-(4-hydroxycyclohexyl)-2-methylpropanamide may also possess similar neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
